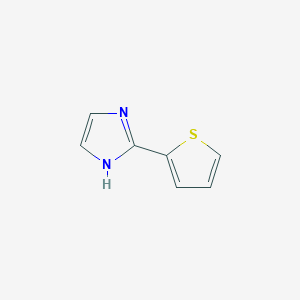

2-thiophen-2-yl-1H-imidazole

Beschreibung

2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a thiophene ring at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming bioactive derivatives. The compound’s synthesis often involves cyclocondensation reactions, such as the Debus-Radziszewski method, which combines aldehydes, amines, and ammonium acetate under acidic conditions . Its structural hybrid of imidazole (a five-membered ring with two nitrogen atoms) and thiophene (a sulfur-containing heterocycle) confers unique electronic and steric properties, enabling interactions with biological targets like enzymes and receptors.

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSJAUHCCPJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401615 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136103-77-0 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This classical method involves the cyclocondensation of thiophene-2-carbaldehyde with 1,2-diketones (e.g., benzil) in the presence of ammonium acetate as a nitrogen source. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization under acidic conditions. Acetic acid is commonly used as both solvent and catalyst.

Example Protocol

Industrial Scalability Challenges

While cost-effective, the method suffers from moderate yields due to competing side reactions. Optimization studies suggest that replacing benzil with asymmetrical diketones improves regioselectivity.

TMSOTf-Catalyzed Microwave Synthesis

Methodology and Advantages

A modern approach employs trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst with hexamethyldisilazane (HMDS) as a nitrogen source under solvent-free microwave conditions. This method enables rapid reaction times (10–30 minutes) and high yields.

Optimized Protocol

Table 1: Comparative Yields in TMSOTf-Catalyzed Reactions

| Aldehyde | Diketone | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Benzil | 10 mol% | 91 |

| 4-Chlorobenzaldehyde | Benzil | 10 mol% | 85 |

| Cyclohexanecarbaldehyde | Benzil | 15 mol% | 40 |

Electrochemical Tandem Cyclization

Novel Redox-Neutral Approach

An electrochemical method utilizes dimethylacetylenedicarboxylate (DMAD), benzylamine, and trimethylsilyl azide (TMSN3) under constant current electrolysis. The process avoids stoichiometric oxidants and enables precise control over reaction kinetics.

Key Steps

-

Michael Addition : DMAD reacts with benzylamine to form an enamine.

-

Azidation : TMSN3 introduces an azide group.

-

Cyclization : Electrochemical oxidation induces intramolecular cyclization.

Representative Data

-

Reagents : DMAD (1.0 eq), thiophene-2-carbaldehyde (1.2 eq), TMSN3 (3.0 eq), KI (2.0 eq).

-

Conditions : Platinum electrodes, 12 mA current, room temperature.

De Novo Synthesis from α-Bromo Ketones

Ring Formation via α-Bromo Intermediates

This method constructs the imidazole core from α-bromo-thiophen-2-yl ketones and formamide. The reaction proceeds through nucleophilic displacement and cyclization.

Procedure

-

Reagents : α-Bromo-thiophen-2-yl ketone (1.0 eq), formamide (excess).

-

Conditions : Reflux at 100°C for 24 hours.

Nitrone Cyclization Approaches

Oxone-Mediated Nitrone Formation

Nitrones derived from thiophene-2-carbaldehyde and hydroxylamine precursors undergo cyclization in alkaline media. Oxone (potassium peroxymonosulfate) serves as a green oxidant.

Synthetic Pathway

-

Nitrone Synthesis : Thiophene-2-carbaldehyde reacts with N-hydroxypropylamine in the presence of Oxone.

-

Cyclization : Base-mediated ring closure yields the imidazole core.

Performance Metrics

-

Reagents : Thiophene-2-carbaldehyde (1.0 eq), N-hydroxypropylamine (1.2 eq), Oxone (2.0 eq).

-

Conditions : Aqueous acetone, pH 8–9, 0°C to room temperature.

-

Yield : 70–75% for nitrone intermediates; cyclization yields pending optimization.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: 2-Thiophen-2-yl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, and various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

2-Thiophen-2-yl-1H-imidazole serves as an essential precursor in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions allows chemists to create a wide range of derivatives with tailored properties. For example, this compound can be used to synthesize more complex imidazole derivatives that exhibit enhanced biological activities .

Reaction Mechanisms

The compound can participate in various reaction mechanisms, including:

- Nucleophilic substitution

- Electrophilic aromatic substitution

- Cyclization reactions

These reactions can lead to the formation of novel compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound derivatives exhibit promising antimicrobial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Drug Development

The compound has been investigated for its potential in drug development, particularly for anti-inflammatory and anticancer therapies. The dual functionality of the thiophene and imidazole rings enhances its interaction with biological targets, which is crucial for developing effective therapeutic agents .

Fluorescent Probes

Recent advancements have highlighted the use of this compound as a fluorescent probe in biological imaging. The compound's derivatives have shown excellent fluorescence properties, enabling their application in live-cell imaging studies. For instance, modifications to the compound allow it to target lysosomes within cells, providing insights into cellular processes and disease mechanisms .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potency comparable to established anticancer drugs. This highlights the compound's potential as a lead structure for further drug development .

Case Study 2: Antimicrobial Efficacy

Another research focused on synthesizing a series of this compound derivatives and evaluating their antimicrobial activity. The findings revealed that several derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-thiophen-2-yl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity through binding interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Thiophene-Substituted Analogues

2-Thiophen-2-yl-1H-benzimidazole

- Structure : Incorporates a benzene ring fused to the imidazole core (benzimidazole) with a thiophene substituent at the 2-position.

- Synthesis: Prepared via condensation of 1,2-diaminobenzene with thiophene-2-carbaldehyde using AlCl₃ as a catalyst .

- Properties: Enhanced planarity due to the fused benzene ring, improving π-π stacking interactions.

- Applications : Explored in coordination chemistry for metal-binding and as a PDE4 inhibitor .

4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

- Structure : Features methoxy-substituted phenyl groups at the 4- and 5-positions of the imidazole ring.

- Synthesis : Utilized in X-ray crystallography studies to elucidate binding modes with PDE10A .

- Properties : Methoxy groups enhance lipophilicity and bioavailability. Acts as a potent PDE10A inhibitor (IC₅₀ = 2.4 nM) .

- Applications : Investigated in neurodegenerative disorders due to its enzyme inhibitory activity .

Heterocycle-Substituted Analogues

2-Thiophen-2-yl-oxazole

- Structure : Replaces imidazole with oxazole (a five-membered ring with one oxygen and one nitrogen atom).

- Synthesis : Derived from condensation reactions of thiophene aldehydes with hydroxylamine derivatives.

- Properties : Reduced basicity compared to imidazole due to the oxygen atom. Exhibits antiviral activity but lower metabolic stability .

- Applications : Patented as an antiviral agent (SG172716A1) .

2-Thiophen-2-yl-thiazole

Alkyl-Substituted Analogues

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

Comparative Analysis Table

Key Research Findings

- Antiviral Activity : Thiophene-imidazole hybrids exhibit broad-spectrum antiviral activity, with this compound derivatives showing inhibition of viral replication in preclinical models .

- Enzyme Inhibition : 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole demonstrates high selectivity for PDE10A, a target in Parkinson’s disease therapy .

- Synthetic Flexibility : The Debus-Radziszewski and NBS-mediated methods enable scalable synthesis of diverse analogues .

Biologische Aktivität

2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of an imidazole ring fused with a thiophene ring. The imidazole moiety is a five-membered ring containing two nitrogen atoms, while the thiophene is a five-membered ring containing one sulfur atom. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it targets cAMP and cGMP phosphodiesterase 10A , which plays a crucial role in cellular signaling pathways related to inflammation and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition: Compounds like this compound may inhibit key enzymes involved in disease processes.

- Receptor Modulation: The compound can modulate receptor activity, influencing various physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.1 µg/mL | |

| Candida albicans | 62.5 µg/mL | |

| Mycobacterium smegmatis | 16 µg/mL |

These results suggest that modifications to the imidazole structure can enhance its antimicrobial efficacy, as seen with derivatives that increase potency against resistant strains.

Anticancer Activity

The compound has also shown promising results in cancer research. It was tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 20 µM | |

| A549 (Lung Cancer) | 18 µM |

These findings indicate that this compound may serve as a potential lead compound in the development of new anticancer therapies.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies

- Cognitive Impairment Model: In a study involving an Alzheimer’s disease model, an imidazole-linked heterocycle improved cognitive function when administered at a dosage of 2 mg/kg for four weeks. This suggests potential neuroprotective effects.

- Antimicrobial Efficacy Enhancements: Research indicated that substituting certain groups on the imidazole ring significantly increased antimicrobial activity against resistant strains of bacteria .

Pharmacokinetics and Bioavailability

Imidazole derivatives like this compound are generally characterized by good solubility in polar solvents, which enhances their bioavailability. However, specific pharmacokinetic data for this compound remains limited and warrants further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-thiophen-2-yl-1H-imidazole derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using thiophene-2-carboxaldehyde, ammonium acetate, and substituted benzaldehydes under reflux in polar solvents (e.g., ethanol or DMF) with acid catalysts like acetic acid. For example, 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole derivatives are synthesized via a one-pot reaction at 80–100°C for 6–12 hours, followed by recrystallization . Key intermediates may include thiazole or triazole precursors, with reaction conditions optimized for yield and purity (e.g., using column chromatography for separation) .

Q. How are structural and purity characteristics validated for synthesized derivatives?

- Methodological Answer : Characterization involves:

- Spectroscopy : IR (to confirm C=N and C-S stretching vibrations at ~1600 cm⁻¹ and ~690 cm⁻¹, respectively), ¹H/¹³C NMR (to verify aromatic proton environments and substituent integration), and mass spectrometry (for molecular ion peaks) .

- Elemental Analysis : Experimental vs. calculated C, H, N, S percentages (deviation <0.4% indicates purity) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) confirms bond lengths (C-S: ~1.70 Å) and dihedral angles between thiophene and imidazole rings .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices. For instance, studies on similar imidazole-thiophene systems show HOMO localized on the thiophene ring (~-5.2 eV) and LUMO on the imidazole core (~-2.1 eV), guiding reactivity predictions. Basis sets like 6-31G(d,p) are employed, with solvent effects modeled via the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for imidazole derivatives?

- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or crystal packing. Solutions include:

- Implicit-Explicit Solvent Models : Combining PCM with explicit solvent molecules (e.g., DMSO clusters) to refine NMR predictions .

- Dynamic Effects : Molecular dynamics (MD) simulations to account for conformational flexibility impacting spectroscopic outcomes .

- Validation Tools : Using CCDC Mercury to compare experimental (X-ray) and computed geometries .

Q. How are structure-activity relationships (SARs) designed for antiviral applications of this compound derivatives?

- Methodological Answer : SAR studies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the thiophene ring to enhance binding to viral protease active sites (e.g., HIV-1 RT).

- Docking Studies : AutoDock Vina or Schrödinger Suite assesses binding affinities (ΔG values < -8 kcal/mol indicate strong interactions) .

- Biological Assays : IC₅₀ values from enzyme inhibition assays (e.g., against reverse transcriptase) correlate with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.